

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Gefitinib Dihydrochloride

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Compound of Interest

Compound Name: *Gefitinib dihydrochloride*

Cat. No.: *B15568625*

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Audience: Researchers, scientists, and drug development professionals.

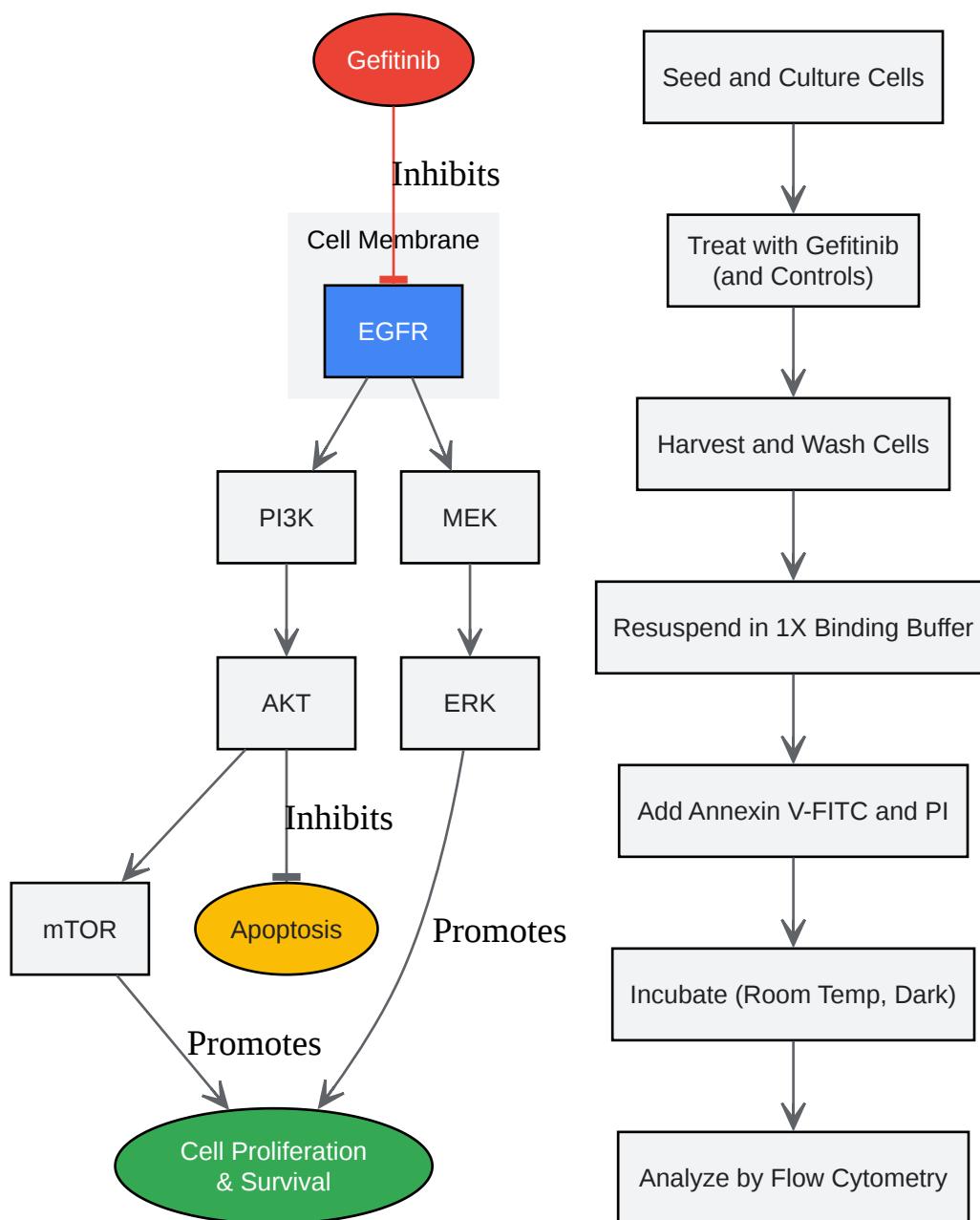
Introduction:

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in promoting cell proliferation and survival in certain cancers, particularly non-small cell lung cancer (NSCLC).^{[1][2][3][4]} By binding to the ATP-binding site of the EGFR tyrosine kinase domain, gefitinib blocks its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.^{[2][3][4]} Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. This document provides detailed protocols for assessing gefitinib-induced apoptosis using flow cytometry, focusing on Annexin V/Propidium Iodide (PI) staining, cell cycle analysis, and mitochondrial membrane potential assessment.

Mechanism of Action: Gefitinib-Induced Apoptosis

Gefitinib's primary mechanism involves the inhibition of EGFR signaling.^{[3][4]} In cancer cells with activating EGFR mutations, this receptor is often constitutively active, leading to uncontrolled cell growth and survival.^[5] Gefitinib's inhibition of EGFR blocks critical downstream pro-survival signaling cascades, including the PI3K/AKT/mTOR and MEK/ERK pathways.^{[1][6]} The blockade of these pathways leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards apoptosis.^{[1][5]}

Signaling Pathway Diagram:

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